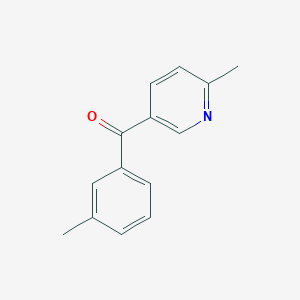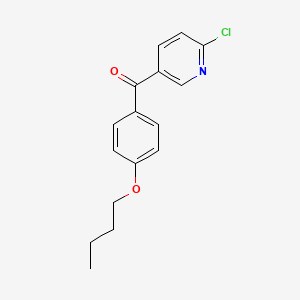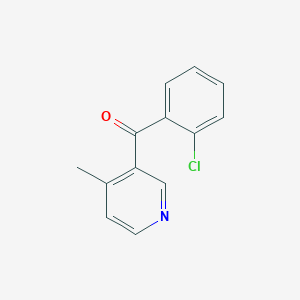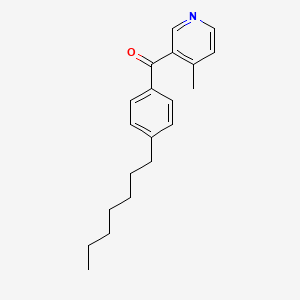
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids and their derivatives. For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation. For example, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Applications De Recherche Scientifique
Structural Characterization and Properties
Synthesis and Molecular Structure :4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) was synthesized and structurally characterized using X-ray diffraction. Spectroscopic characterization involved FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. Theoretical density functional theory (DFT) calculations supported the experimental results, indicating stability due to negative HOMO and LUMO energies. The small energy gap between HOMO and LUMO suggests significant intramolecular charge transfer, contributing to nonlinear optical properties. Natural bond orbital analysis further confirmed molecular charge transfer, and BPTBMPA demonstrated considerable nonlinear optical properties (Ö. Tamer et al., 2016).
Crystal Structure Analysis :Isostructural compounds with 4-fluorophenyl groups, like 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, were synthesized and crystal structures were determined by single-crystal diffraction. These structures are planar except for one of the fluorophenyl groups, oriented roughly perpendicular to the plane (B. Kariuki et al., 2021).
Antibacterial and Antifungal Activities :New pyrazole amide derivatives were synthesized and tested against NDM-1-positive bacteria. The compounds exhibited antibacterial effects and molecular docking studies indicated their promising potential as antibacterial agents (Gulraiz Ahmad et al., 2021).
Biological Activity and Interactions
Antimicrobial Studies :Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one showed significant biological activity, which was evaluated for antimicrobial properties. The synthesis involved microwave irradiation and the compounds were characterized by various spectroscopic techniques (J. Raval et al., 2012).
Synthesis of Pyrazole Derivatives and Cancer Kinase Activity :A study found that switching the regioisomeric structure of certain pyrazole compounds altered their activity from inhibiting p38α MAP kinase to showing activity against significant cancer kinases. Specific derivatives exhibited nanomolar range activity against critical cancer kinases, presenting them as potential leads in anticancer research (Bassam Abu Thaher et al., 2012).
Propriétés
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIFZUUTELFZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



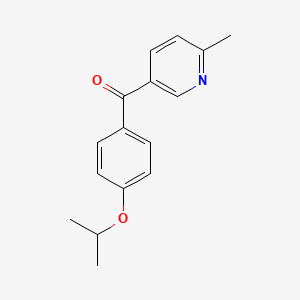

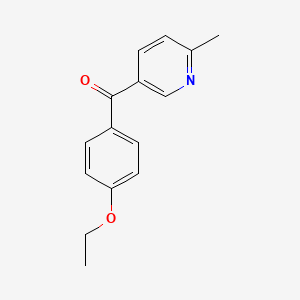
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
